1-Bromo-3-(chlorodifluoromethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-[chloro(difluoro)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRRWEDEGRHMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 3 Chlorodifluoromethyl Benzene and Its Precursors
Direct C-H Chlorodifluoromethylation Approaches
Direct C-H functionalization represents an atom-economical strategy for synthesizing fluorinated molecules. This approach aims to directly replace a hydrogen atom on the aromatic ring of a precursor like bromobenzene (B47551) with a chlorodifluoromethyl (-CF₂Cl) group.
Radical-Mediated Chlorodifluoromethylation of Bromoarenes
A notable method for the direct introduction of the -CF₂Cl group is through radical-mediated pathways. nih.govnih.gov Research has demonstrated the feasibility of radical chlorodifluoromethylation of (hetero)arenes using chlorodifluoroacetic anhydride (B1165640) as the source of the radical species. nih.gov This process is typically initiated under mild photochemical conditions, for example, using a ruthenium-based photocatalyst and visible light irradiation. nih.gov
Unlike the nucleophilic difluoromethyl radical (·CF₂H), the chlorodifluoromethyl radical (·CF₂Cl) is characterized as an electrophilic radical. researchgate.net This electrophilicity dictates its reactivity, favoring reactions with electron-rich aromatic systems. Consequently, the direct radical chlorodifluoromethylation of bromobenzene, which is deactivated towards electrophilic attack due to the electron-withdrawing nature of the bromine atom, presents a challenge. While the protocol is robust and operationally simple, its efficiency may be lower for deactivated substrates compared to electron-rich arenes. nih.govresearchgate.net Nevertheless, this method provides a direct pathway to the chlorodifluoromethyl motif, which can serve as a versatile synthetic handle for further chemical transformations. nih.gov
Table 1: General Conditions for Radical Chlorodifluoromethylation of Arenes
| Parameter | Condition | Source |
| CF₂Cl Source | Chlorodifluoroacetic anhydride | nih.govnih.gov |
| Catalyst | Ru(bpy)₃Cl₂ (Ruthenium tris(bipyridine) dichloride) | nih.gov |
| Initiation | Visible light (e.g., blue LEDs) | nih.gov |
| Solvent | Acetonitrile (MeCN) | nih.gov |
| Temperature | Room temperature | nih.gov |
Transition Metal-Catalyzed C(sp²)-CF₂Cl Bond Formation
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Extensive research has been dedicated to the palladium-catalyzed trifluoromethylation of aryl halides, which provides a powerful tool for introducing -CF₃ groups. nih.govnih.gov These methods often employ a trifluoromethyl source that engages in a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov
However, the direct transition metal-catalyzed formation of a C(sp²)-CF₂Cl bond is a less established transformation. While catalytic methods for introducing related groups like -CF₂H and -CF₃ are well-documented, specific and broadly applicable protocols for chlorodifluoromethylation of aryl halides are not as prevalent in the literature. nih.govnih.gov The development of such a process faces challenges, including the synthesis and stability of suitable chlorodifluoromethylating agents that are compatible with common transition metal catalysts like palladium or copper. The reactivity of the C-Cl bond within the -CF₂Cl group itself could also complicate potential catalytic cycles. Therefore, while conceptually appealing, this approach remains an area requiring further development compared to other synthetic strategies.
Halogenation Strategies for Substituted Arenes
An alternative and highly effective approach to 1-bromo-3-(chlorodifluoromethyl)benzene involves the late-stage introduction of the bromine atom onto a pre-existing (chlorodifluoromethyl)benzene (B1584488) ring. This strategy relies on the principles of electrophilic aromatic substitution.
Electrophilic Bromination of (Chlorodifluoromethyl)benzene
The synthesis of this compound can be achieved via the electrophilic bromination of (chlorodifluoromethyl)benzene. This reaction is a classic example of electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the benzene (B151609) ring. uomustansiriyah.edu.iq For the bromination of deactivated aromatic rings, a source of electrophilic bromine is required, which is typically generated by reacting molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). uomustansiriyah.edu.iq
The chlorodifluoromethyl (-CF₂Cl) group is strongly electron-withdrawing due to the high electronegativity of the fluorine and chlorine atoms. This property deactivates the aromatic ring, making it less reactive towards electrophiles than benzene itself. Consequently, the reaction requires a catalyst to proceed effectively. The deactivating nature of the substituent also directs the incoming electrophile to a specific position on the ring, as detailed in the following section.
Table 2: Typical Reagents for Electrophilic Bromination
| Reagent | Role | Source |
| (Chlorodifluoromethyl)benzene | Substrate | - |
| **Bromine (Br₂) ** | Brominating Agent | uomustansiriyah.edu.iq |
| Iron(III) Bromide (FeBr₃) | Lewis Acid Catalyst | uomustansiriyah.edu.iq |
| N-Bromosuccinimide (NBS) | Alternative Brominating Agent | nih.govresearchgate.net |
Regioselective Halogenation Mechanisms and Control
The regiochemical outcome of the electrophilic bromination of (chlorodifluoromethyl)benzene is governed by the electronic properties of the -CF₂Cl substituent. Electron-withdrawing groups are known as meta-directors in electrophilic aromatic substitution. libretexts.org This directing effect can be explained by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) that is formed during the reaction mechanism. rsc.org
The reaction proceeds via the attack of the aromatic π-system on the electrophile (Br⁺). This can occur at the ortho, para, or meta positions relative to the -CF₂Cl group.
Ortho and Para Attack: If the electrophile adds to the ortho or para position, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly bonded to the electron-withdrawing -CF₂Cl group. This arrangement is highly energetically unfavorable and destabilizes the intermediate.
Meta Attack: In contrast, when the electrophile adds to the meta position, none of the resonance structures place the positive charge on the carbon bearing the -CF₂Cl group. The positive charge is delocalized across the other three carbons of the ring.
Because the transition state leading to the meta arenium ion is lower in energy than those leading to the ortho or para intermediates, the reaction proceeds preferentially through the meta pathway. libretexts.org This results in the highly regioselective formation of this compound as the major product.
Construction via Pre-functionalized Building Blocks
A powerful and versatile strategy for synthesizing substituted aromatic compounds involves the use of pre-functionalized building blocks, where the key functional groups are already in place on separate precursors that are then joined. A classic method that fits this description for preparing aryl bromides is the Sandmeyer reaction. nih.gov
This approach would start with 3-(chlorodifluoromethyl)aniline. The amino group (-NH₂) of this precursor is first converted into a diazonium salt (-N₂⁺) by treatment with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr), at low temperatures (e.g., 0–5 °C). google.com
The resulting aryl diazonium salt is often unstable and is used immediately in the next step. It is treated with a copper(I) salt, specifically copper(I) bromide (CuBr), which catalyzes the replacement of the diazonium group with a bromine atom. nih.govgoogle.com The evolution of nitrogen gas (N₂) provides a strong thermodynamic driving force for the reaction. This sequence allows for the clean and regioselective introduction of a bromine atom at the position formerly occupied by the amino group, yielding this compound with high selectivity. This method avoids potential issues with regiocontrol that can arise in direct halogenation of complex molecules. organic-chemistry.org
Table 3: General Conditions for Sandmeyer Bromination
| Step | Reagents & Conditions | Purpose | Source |
| 1. Diazotization | 3-(chlorodifluoromethyl)aniline, NaNO₂, HBr (aq), 0–5 °C | Formation of aryl diazonium salt | google.com |
| 2. Bromination | Aryl diazonium salt solution, CuBr, Heat | Replacement of diazonium group with bromine | nih.govgoogle.com |
Synthesis from Nitrobenzene (B124822) Derivatives
A common strategy in the synthesis of polysubstituted benzenes begins with a nitro-substituted precursor due to the directing effects of the nitro group and its versatility as a synthetic handle. libretexts.org
A plausible route to this compound starts with nitrobenzene. The first step is the bromination of nitrobenzene. The nitro group is a meta-director, thus the reaction of nitrobenzene with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) yields 3-bromonitrobenzene as the major product. orgsyn.orggoogle.com
The general reaction is as follows: C₆H₅NO₂ + Br₂ --(FeBr₃)--> C₆H₄BrNO₂ + HBr
Following the formation of 3-bromonitrobenzene, the synthetic challenge lies in converting the nitro group into the chlorodifluoromethyl group. This is typically achieved by first reducing the nitro group to an amine. The reduction of 3-bromonitrobenzene to 3-bromoaniline (B18343) can be accomplished using various reducing agents, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Subsequent conversion of the resulting 3-bromoaniline to the target compound is a more complex transformation. It involves the replacement of the amino group. While direct conversion is not standard, a multi-step sequence via a diazonium salt (a Sandmeyer-type reaction) is a conventional method for introducing a range of functional groups. However, the introduction of a chlorodifluoromethyl group via this method is not a commonly cited procedure. Alternative, more modern methods are generally employed for the introduction of fluorinated alkyl groups.
A patented method describes the synthesis of m-bromonitrobenzene by brominating nitrobenzene in sulfuric acid using 5,5-dimethyl-1,3-dibromohydantoin, reporting a high yield of 95%. google.com
Table 1: Example of Bromination of Nitrobenzene
| Reactants | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitrobenzene | 5,5-dimethyl-1,3-dibromohydantoin | Concentrated sulfuric acid, <40°C | 3-Bromonitrobenzene | 95% | google.com |
Utilization of Organozinc or Grignard Reagents in Fluoromethylation
Organometallic reagents, particularly Grignard and organozinc reagents, are powerful tools for forming carbon-carbon bonds and for introducing complex functional groups, including fluorinated moieties. sigmaaldrich.comsigmaaldrich.com
Grignard Reagents: A Grignard reagent is an organomagnesium halide with the general formula R-Mg-X. wikipedia.org They are prepared by reacting an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com For the synthesis of this compound, a plausible starting material would be 1,3-dibromobenzene (B47543). Reacting 1,3-dibromobenzene with one equivalent of magnesium would selectively form the Grignard reagent, 3-bromophenylmagnesium bromide, leaving one bromine atom intact.
The crucial step is the reaction of this Grignard reagent with a source of the chlorodifluoromethyl group. Reagents such as bromochlorodifluoromethane (B1201744) (CBrClF₂) or similar electrophilic sources could potentially be used. Research has shown that aryl Grignard reagents can react with dibromodifluoromethane (B1204443) (CF₂Br₂) in the presence of lithium bromide to yield bromodifluoromethylated products. researchgate.net This suggests a pathway where a (bromodifluoromethyl)benzene derivative is formed first, which could then be converted to the final product.
Organozinc Reagents: Organozinc reagents (RZnX) are known for their tolerance of a wider variety of functional groups compared to the more reactive Grignard reagents. sigmaaldrich.com They are often prepared from organic halides via direct insertion of zinc metal or through transmetalation from other organometallic species. researchgate.net A highly effective method involves the use of activated zinc powder, often prepared with lithium chloride (LiCl) in THF, which allows for the direct insertion of zinc into aryl bromides and iodides at moderate temperatures. organic-chemistry.orgnih.gov
In this synthetic context, an aryl halide like 1-bromo-3-iodobenzene (B1265593) could be selectively converted into the organozinc reagent, (3-bromophenyl)zinc iodide. This intermediate can then participate in a cross-coupling reaction, typically catalyzed by a palladium or nickel complex, with a suitable chlorodifluoromethylating agent to furnish this compound. The functional group tolerance of organozinc reagents is a significant advantage, allowing for more complex substrates to be used. organic-chemistry.org
Table 2: Comparison of Organometallic Reagents for Synthesis
| Reagent Type | Typical Precursor | Preparation Conditions | Key Features | Source |
|---|---|---|---|---|
| Grignard Reagent | 1,3-Dibromobenzene | Magnesium metal in dry ether/THF | Highly reactive, strong base, sensitive to acidic protons | sigmaaldrich.comwikipedia.org |
Green Chemistry Principles in the Synthesis of this compound Analogues
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com Key principles include maximizing atom economy, using safer solvents (or no solvent at all), and employing energy-efficient methods like microwave heating. nih.gov
Solvent-Free Procedures and Atom Economy Considerations
Solvent-Free Procedures: Many organic reactions are performed in solvents, which contribute significantly to chemical waste. Developing solvent-free or low-solvent procedures is a core goal of green chemistry. nih.govresearchgate.net For the synthesis of aromatic compounds, reactions can sometimes be run neat (without a solvent) or under solid-state conditions, often by heating the reactants together, sometimes with a solid catalyst. Such procedures can lead to simplified workups, reduced waste, and lower environmental impact. For example, the preparation of chloropyrimidine and its analogues has been successfully demonstrated under solvent-free conditions by heating the corresponding hydroxylated precursors with a chlorinating agent in a sealed reactor. researchgate.net This approach is suitable for large-scale preparations and minimizes solvent waste. nih.gov
Atom Economy: Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The formula is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) × 100
A reaction with high atom economy is one where most of the atoms from the starting materials end up in the final product, minimizing waste. Addition reactions, rearrangements, and some cycloadditions are examples of highly atom-economical reactions. Substitution and elimination reactions, which generate byproducts, tend to have lower atom economy. For instance, a multi-component reaction (MCR) designed to synthesize fluorinated pyrrolo[3,4-b]pyridin-5-ones reported high atom economy values between 88% and 90%, as most atoms from the reactants were incorporated into the final products, with only small molecules like water and carbon dioxide being released as by-products. mdpi.com In contrast, classical methods like the Wittig reaction or the Gabriel synthesis of amines are known for their poor atom economy. primescholars.com
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has emerged as a valuable technique in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. organic-chemistry.orgresearchgate.net This is achieved through efficient and rapid heating of the reaction mixture via dielectric heating, which is fundamentally different from conventional heating methods. orientjchem.org
This technology has been applied to a wide array of organic transformations, including the synthesis of heterocyclic compounds and substituted aromatic derivatives. nih.govmdpi.com For example, the synthesis of various benzofuran (B130515) derivatives was achieved in higher yields and with significantly shorter reaction times using microwave irradiation compared to conventional heating methods. researchgate.net Similarly, catalyst-free synthesis of substituted 1,2,4-triazoles under microwave irradiation proceeds smoothly and efficiently, highlighting the power of this technique to simplify reaction conditions. organic-chemistry.org The development of microwave-assisted routes for the synthesis of fluorinated aromatic analogues represents a significant step towards more sustainable and efficient chemical manufacturing.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzofuran Derivatives
| Reaction | Heating Method | Reaction Time | Yield | Source |
|---|---|---|---|---|
| Salicylaldehyde + Ethyl bromoacetate | Conventional | 10 hours | 72% | researchgate.net |
| Salicylaldehyde + Ethyl bromoacetate | Microwave | 5 minutes | 91% | researchgate.net |
| o-hydroxyacetophenone + Ethyl bromoacetate | Conventional | 12 hours | 68% | researchgate.net |
Reactivity and Transformation Studies of 1 Bromo 3 Chlorodifluoromethyl Benzene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. The rate and regiochemistry of this process are profoundly influenced by the substituents already present on the ring. For 1-bromo-3-(chlorodifluoromethyl)benzene, both substituents are deactivating, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles than benzene itself. libretexts.org
The regiochemical outcome of an electrophilic attack on a substituted benzene ring is determined by the directing effects of the substituents. These effects are classified based on which positions (ortho, meta, or para) they guide the incoming electrophile to.
Bromo Substituent : Halogens, including bromine, are a unique class of substituents. While they deactivate the ring towards electrophilic attack due to their electron-withdrawing inductive effect, they are considered ortho, para-directors. acs.orgbeilstein-journals.org This is because their lone pair electrons can be donated via resonance to stabilize the cationic intermediate (the arenium ion) when the attack occurs at the ortho or para positions. organic-chemistry.org
Chlorodifluoromethyl (-CF2Cl) Substituent : The chlorodifluoromethyl group is a powerful electron-withdrawing group due to the strong inductive effect of the highly electronegative fluorine and chlorine atoms. Similar to the trifluoromethyl (-CF3) group, it is a strong deactivator and a meta-director. libretexts.org It destabilizes the arenium ion intermediate, particularly when the positive charge is on the carbon adjacent to it, which occurs during ortho and para attack. Consequently, it directs incoming electrophiles to the meta position, where this destabilizing effect is minimized. libretexts.org
In the case of this compound, the directing effects of the two groups are convergent. The bromo group at position 1 directs incoming electrophiles to positions 2, 4, and 6. The chlorodifluoromethyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6 (which are meta to it). Therefore, the available positions on the ring are all activated for substitution by the combined directing effects of both groups.
While the directing effects of both substituents point to the same positions (2, 4, and 6), the final product distribution, or regioselectivity, is determined by a combination of electronic and steric factors.
Steric Factors : Steric hindrance can play a significant role in determining the site of attack. The chlorodifluoromethyl group is bulkier than a hydrogen atom. This steric bulk can hinder the approach of an electrophile to the adjacent position 2. globalauthorid.com Attack at positions 4 and 6 is less sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C-4 and C-6 positions, with the C-2 position being disfavored due to steric hindrance from the adjacent -CF2Cl group.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Effect | Favored Positions |
| -Br | Inductively withdrawing, resonance donating (overall deactivating) | Ortho, Para | 2, 4, 6 |
| -CF2Cl | Strongly inductively withdrawing (strongly deactivating) | Meta | 2, 4, 6 |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group (like a halide) on an aromatic ring with a strong nucleophile. This reaction is generally difficult for simple aryl halides but is facilitated by the presence of strong electron-withdrawing groups. wikipedia.orglibretexts.org
The SNAr mechanism proceeds via an addition-elimination pathway. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. libretexts.org For this to occur, the aromatic ring must be sufficiently electron-poor, or "activated". Strong electron-withdrawing groups activate the ring towards nucleophilic attack. youtube.combyjus.com
The chlorodifluoromethyl group is a potent activating group for SNAr reactions due to its strong inductive electron withdrawal. libretexts.org However, this activation is only effective if the electron-withdrawing group is positioned ortho or para to the leaving group. This specific positioning allows the negative charge of the anionic intermediate to be delocalized onto the electron-withdrawing substituent through resonance, which stabilizes the intermediate. pressbooks.pubmasterorganicchemistry.com
In this compound, the bromine atom (the leaving group) is located at the meta position relative to the activating -CF2Cl group. Consequently, the stabilizing resonance effect is not possible. This meta-relationship means the -CF2Cl group does not effectively stabilize the intermediate required for the substitution of the bromine atom via the standard SNAr mechanism. Therefore, direct nucleophilic substitution of the bromine atom under typical SNAr conditions is not favored for this isomer. byjus.com
The key intermediate in an SNAr reaction is a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgwikipedia.org The formation of this negatively charged species is typically the rate-determining step of the reaction. masterorganicchemistry.com The stability of the Meisenheimer complex is paramount; the more stable the complex, the faster the reaction. youtube.com
Stabilization is achieved when the negative charge can be delocalized over the aromatic ring and, more importantly, onto an electron-withdrawing substituent at the ortho or para position. wikipedia.orgpressbooks.pub When a nucleophile attacks the C-1 carbon of this compound, the resulting negative charge in the Meisenheimer complex would be distributed across positions 2, 4, and 6. Since the activating -CF2Cl group is at position 3, it cannot participate in the resonance delocalization of this negative charge. This lack of direct resonance stabilization makes the Meisenheimer complex for this isomer significantly higher in energy and its formation highly unfavorable, thus impeding the reaction. youtube.com
Cross-Coupling Reactions at the Bromine Center
The carbon-bromine bond in this compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this field. nih.gov The presence of the electron-withdrawing -CF2Cl group generally enhances the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle, which is often rate-limiting. acs.org
A variety of cross-coupling reactions can be performed at the bromine center, each allowing for the introduction of different functional groups. Prominent examples include:
Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, to form a new carbon-carbon bond, yielding biaryl compounds. nih.govbeilstein-journals.org
Heck Reaction : This reaction forms a carbon-carbon bond between the aryl bromide and an alkene, leading to the formation of substituted alkenes. nih.govlibretexts.org
Sonogashira Coupling : This reaction involves the coupling of the aryl bromide with a terminal alkyne to produce aryl-substituted alkynes. wikipedia.orgresearchgate.netorganic-chemistry.org
Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine.
Table 2: Illustrative Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | General Product Structure |
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | 3-(Chlorodifluoromethyl)biphenyl derivatives |
| Heck Reaction | Alkene (R-CH=CH₂) | Substituted 1-(chlorodifluoromethyl)-3-vinylbenzene derivatives |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 1-(Alkynyl)-3-(chlorodifluoromethyl)benzene derivatives |
| Buchwald-Hartwig Amination | Amine (R₂NH) | N-Aryl-3-(chlorodifluoromethyl)aniline derivatives |
Suzuki-Miyaura, Heck, and Sonogashira Coupling Strategies
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds. For a substrate like this compound, the carbon-bromine bond is the primary site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (e.g., a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. The reaction would yield a biaryl product, incorporating the 3-(chlorodifluoromethyl)phenyl moiety. The electron-withdrawing nature of the -CF2Cl group is expected to make the aryl bromide more susceptible to oxidative addition, potentially facilitating the reaction under milder conditions compared to electron-rich aryl bromides.
Heck Coupling: The Heck reaction would couple this compound with an alkene, such as styrene (B11656) or an acrylate, to form a substituted alkene. This transformation is also reliant on a palladium catalyst and typically requires a base. The outcome would be the formation of a new carbon-carbon bond between the aromatic ring and one of the sp2 carbons of the alkene, yielding, for example, a 3-(chlorodifluoromethyl)styrene derivative.
Sonogashira Coupling: This coupling strategy would unite this compound with a terminal alkyne. The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. The product would be an aryl alkyne, specifically a 1-alkynyl-3-(chlorodifluoromethyl)benzene derivative.
Catalyst Systems and Ligand Design for Selective Transformations
The success and selectivity of cross-coupling reactions heavily depend on the choice of the catalyst system, which includes the palladium precursor and, crucially, the supporting ligand.
For substrates like this compound, standard catalyst systems would likely be effective. These often consist of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) combined with a phosphine (B1218219) ligand.
Ligand Design: The choice of ligand is critical for tuning the reactivity and stability of the palladium catalyst.
For Suzuki-Miyaura reactions, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often employed to promote the challenging reductive elimination step and to stabilize the active catalytic species.
In Heck reactions, ligands can influence the regioselectivity of the alkene insertion. Both phosphine ligands and N-heterocyclic carbenes (NHCs) are commonly used to achieve high yields and selectivity.
Sonogashira couplings often utilize phosphine ligands like triphenylphosphine (B44618) (PPh₃) or tri(tert-butyl)phosphine (P(t-Bu)₃) in conjunction with a copper(I) salt. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
Given the absence of specific data, a hypothetical screening of catalyst systems for a Suzuki-Miyaura coupling of this compound might look as follows:
| Entry | Palladium Source | Ligand | Base | Solvent | Expected Outcome |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene (B28343)/H₂O | High yield of biaryl product expected due to robust, general-purpose ligand. |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | Effective for sterically hindered or electronically challenging substrates. |
| 3 | Pd(PPh₃)₄ | - | Na₂CO₃ | DMF | A classical system, may require higher temperatures but is readily available. |
Radical Reactions and Fluorine Chemistry
Homolytic Cleavage and Radical Cascade Processes
The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions (e.g., using radical initiators like AIBN or photoredox catalysis) to generate a 3-(chlorodifluoromethyl)phenyl radical. This reactive intermediate can then participate in a variety of transformations.
Radical Cascade Processes: Once formed, the aryl radical could be trapped by a suitable radical acceptor, such as an alkene or alkyne, to initiate a cascade reaction. For example, addition to an appropriately substituted enyne could trigger a series of cyclization and rearrangement steps to build complex molecular architectures. While no specific examples involving this compound are documented, the reactivity would be analogous to other aryl radicals in similar processes.
Introduction of Additional Fluorinated Moieties
The chlorodifluoromethyl (-CF₂Cl) group itself is a site of potential chemical transformation. While the C-F bonds are generally strong, the C-Cl bond is weaker and can be a handle for further reactions.
It is conceivable that under certain reductive conditions, particularly with transition metal catalysts, the C-Cl bond could be cleaved to generate a difluoromethyl radical (•CF₂Ar). This radical could then be intercepted or participate in subsequent reactions.
Furthermore, while not a direct transformation of the starting compound, the synthesis of analogues containing additional fluorine atoms or different fluorinated groups is a key area of fluorine chemistry. For instance, related fluorinated building blocks are often synthesized and then utilized in cross-coupling reactions to introduce fluorinated motifs into larger molecules. The development of methods to modify the existing -CF₂Cl group, for example through selective C-Cl bond activation, remains an area of interest in synthetic fluorine chemistry.
A hypothetical study on the transformation of the -CF₂Cl group might involve the following approaches:
| Transformation Type | Reagent/Catalyst System | Potential Product | Reaction Principle |
|---|---|---|---|
| Reductive Dechlorination | NiCl₂(dme) / Zn / Ligand | 1-Bromo-3-(difluoromethyl)benzene | Nickel-catalyzed reductive cross-coupling chemistry could potentially cleave the C-Cl bond. |
| Radical Addition | Photoredox catalyst / H-atom donor | 1-Bromo-3-(difluoromethyl)benzene | Generation of a difluoromethyl radical followed by hydrogen atom transfer. |
| C-Cl to C-F conversion | Fluorinating agent (e.g., AgF, KF) | 1-Bromo-3-(trifluoromethyl)benzene | Nucleophilic fluoride (B91410) exchange, though likely challenging due to the electron-withdrawing nature of the other fluorine atoms. |
Mechanistic Investigations of Reactions Involving 1 Bromo 3 Chlorodifluoromethyl Benzene
Elucidation of Electrophilic Aromatic Substitution Mechanisms
Electrophilic Aromatic Substitution (EAS) reactions with 1-bromo-3-(chlorodifluoromethyl)benzene are generally sluggish due to the cumulative deactivating effect of both substituents. The reaction proceeds via a two-step mechanism common to most EAS reactions. libretexts.orglibretexts.org The first step is the attack of the aromatic ring on a strong electrophile (E+), followed by the restoration of aromaticity. libretexts.orgmasterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the existing substituents, which govern the stability of the carbocation intermediate.
The initial and rate-determining step of the EAS mechanism is the attack of the π-electrons of the benzene (B151609) ring on an electrophile. quora.comquizlet.com This forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex (also called a Wheland intermediate). quizlet.comlibretexts.org The formation of this complex temporarily disrupts the aromatic system, as the carbon atom bonded to the electrophile becomes sp³-hybridized. quora.comquizlet.com
The stability of the σ-complex is the key to determining the position of substitution. For this compound, the electrophile can attack at several positions, but the most favored positions will be those that lead to the most stable σ-complex.
Attack at C4 or C6 (ortho to -Br, meta to -CF₂Cl): The bromine atom can stabilize the positive charge via resonance by donating a lone pair of electrons. The -CF₂Cl group, being meta, has a less pronounced destabilizing inductive effect compared to an ortho or para attack relative to it.
Attack at C2 (ortho to -Br, ortho to -CF₂Cl): This position is highly disfavored due to steric hindrance from both adjacent groups and the strong destabilizing inductive effect of the nearby -CF₂Cl group.
Attack at C5 (para to -Br, meta to -CF₂Cl): The bromine atom can stabilize the positive charge through resonance. The -CF₂Cl group is meta and has a less direct destabilizing effect.
Considering these factors, electrophilic attack is predicted to occur primarily at the C5 position (para to the bromine) and to a lesser extent at C4 and C6 (ortho to the bromine).
The second step of the mechanism is the rapid deprotonation of the σ-complex by a weak base, which restores the stable aromatic ring. libretexts.orglibretexts.org This step is energetically favorable as it re-establishes aromaticity. quizlet.com
The rate-determining step (RDS) in electrophilic aromatic substitution is the initial formation of the high-energy σ-complex. libretexts.orgquizlet.com This step has a significant energy barrier because it involves the loss of aromatic stabilization energy. quizlet.comresearchgate.net The transition state of the RDS resembles the structure of the σ-complex.
Both the bromo and the chlorodifluoromethyl groups are deactivating, meaning they withdraw electron density from the ring and raise the activation energy of the reaction compared to unsubstituted benzene. quizlet.com Consequently, this compound requires harsh reaction conditions to undergo electrophilic substitution. quora.com
Reaction Coordinate Diagram for EAS: The energy profile for the reaction shows two transition states and one intermediate (the σ-complex). The first energy barrier, leading to the σ-complex, is significantly higher than the second, reflecting that the formation of the arenium ion is the slow, rate-determining step. quizlet.comlumenlearning.com
Dynamics of Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (SNA) is a key reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups (EWGs). libretexts.orglibretexts.org The -CF₂Cl group in this compound strongly activates the ring toward nucleophilic attack, while the bromine atom serves as the leaving group. This reaction typically proceeds via one of two primary mechanisms: the addition-elimination (SNA) pathway or the elimination-addition (benzyne) pathway. total-synthesis.comyoutube.com
The most common mechanism for SNAr is a two-step addition-elimination process. total-synthesis.com In the first step, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comnih.gov This initial attack is typically the rate-determining step. total-synthesis.com
The stability of the Meisenheimer complex is critical. Electron-withdrawing groups, like the -CF₂Cl group, are essential for stabilizing the negative charge of the intermediate through inductive effects. libretexts.orgtotal-synthesis.com When the nucleophile attacks the C1 carbon bonded to the bromine, the negative charge is delocalized across the aromatic ring. The strongly inductive -CF₂Cl group at the C3 position helps to withdraw this negative charge, stabilizing the intermediate and facilitating its formation. libretexts.org
In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org
Under conditions involving a very strong base, such as sodium amide (NaNH₂), and high temperatures, an alternative elimination-addition mechanism can occur. libretexts.orglibretexts.org This pathway does not require activation by electron-withdrawing groups but is common for unactivated aryl halides. libretexts.org
The mechanism proceeds in two stages:
Elimination: The strong base abstracts a proton from a carbon atom ortho to the bromine leaving group. libretexts.org In this compound, protons at C2 and C6 are available. This is followed by the elimination of the bromide ion to form a highly reactive, strained intermediate called a benzyne (B1209423) (an aryne). youtube.comlibretexts.org Because proton abstraction can occur from two different positions (C2 or C6), two different benzyne intermediates are possible.
Addition: The nucleophile then rapidly attacks one of the two carbons of the aryne's "triple" bond. libretexts.org Subsequent protonation yields the final product.
A key feature of the benzyne mechanism is that it often leads to a mixture of products, including rearranged isomers where the incoming nucleophile does not occupy the same position as the departing leaving group. libretexts.orglibretexts.org The attack on the unsymmetrical benzyne intermediate will be directed by the electronic influence of the -CF₂Cl group, which favors the placement of the transient negative charge on the carbon atom closest to it, influencing the final product distribution. masterorganicchemistry.com
| Mechanism | Key Intermediate | Role of -CF₂Cl Group | Base Requirement | Product Outcome |
| Addition-Elimination | Meisenheimer Complex (Anion) | Stabilizes intermediate via induction | Moderate to strong nucleophile | Substitution at original position |
| Elimination-Addition | Benzyne (Aryne) | Directs nucleophilic addition | Very strong base | Potential for rearranged products |
Mechanistic Insights into Radical Difluoromethylation
The chlorodifluoromethyl group (-CF₂Cl) can be a precursor for radical species. While the direct radical difluoromethylation of this compound is not a commonly cited reaction, the compound can be considered in the context of generating fluorinated radicals for other transformations.
Research has shown that the chlorodifluoromethyl radical (•CF₂Cl) can be generated from various precursors, such as chlorodifluoroacetic anhydride (B1165640), under mild photochemical conditions. nih.govresearchgate.net This radical is characterized as electrophilic, in contrast to the nucleophilic difluoromethyl radical (•CF₂H). nih.govresearchgate.net As an electrophilic radical, •CF₂Cl preferentially reacts with electron-rich aromatic and heteroaromatic compounds.
A plausible mechanistic pathway involving a compound like this compound would be its use as a radical source. Alternatively, C-F bond functionalization, analogous to processes developed for trifluoromethylarenes, could occur. ccspublishing.org.cn This might involve a single-electron reduction of the molecule, leading to the formation of a radical anion. Subsequent fragmentation could cleave a C-F bond or the C-Cl bond to generate a difluoromethyl radical intermediate, which could then be trapped or participate in further reactions. ccspublishing.org.cn
Radical Initiators and Propagation Steps
Radical reactions are chain reactions comprising initiation, propagation, and termination steps. libretexts.org The initiation phase requires a radical initiator, a molecule that readily decomposes into radicals upon heating or irradiation. nih.gov A widely used initiator for reactions involving organohalides is Azobisisobutyronitrile (AIBN). commonorganicchemistry.comwikipedia.org
The process typically begins with the thermal decomposition of AIBN, which eliminates nitrogen gas to produce two 2-cyano-2-propyl radicals. wikipedia.orgyoutube.com These initiator radicals are not directly involved in the main reaction sequence but serve to generate the chain-propagating radical. In many reactions involving aryl bromides, a reagent such as tributyltin hydride (Bu₃SnH) is used. libretexts.orgnumberanalytics.com The 2-cyano-2-propyl radical abstracts a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu₃Sn•), which is the key species that propagates the chain reaction. wikipedia.orgyoutube.com
Initiation Steps:
AIBN Decomposition: (CH₃)₂C(CN)N=NC(CN)(CH₃)₂ → 2 (CH₃)₂C(CN)• + N₂
Propagating Radical Formation: (CH₃)₂C(CN)• + Bu₃SnH → (CH₃)₂CH(CN) + Bu₃Sn•
Once the tributyltin radical is formed, the propagation phase commences. These are the productive steps of the chain reaction where the starting material is converted into the product. libretexts.org In a typical reaction with this compound, the tributyltin radical abstracts the bromine atom from the aromatic ring. This is a favored process due to the relative weakness of the C-Br bond compared to C-H or C-F bonds and the formation of a stable Sn-Br bond. libretexts.orgucl.ac.uk This step generates a new aryl radical centered on the benzene ring.
This highly reactive aryl radical can then participate in various transformations. A common propagation step is hydrogen abstraction from another molecule of tributyltin hydride, which yields the reduced aromatic product and regenerates the tributyltin radical. libretexts.org This regenerated radical can then participate in another cycle, continuing the chain. libretexts.org
Propagation Steps:
Bromine Abstraction: Br-C₆H₄-C(Cl)F₂ + Bu₃Sn• → •C₆H₄-C(Cl)F₂ (aryl radical) + Bu₃SnBr
Hydrogen Abstraction & Radical Regeneration: •C₆H₄-C(Cl)F₂ + Bu₃SnH → H-C₆H₄-C(Cl)F₂ + Bu₃Sn•
The table below summarizes common radical initiators and propagating reagents used in reactions analogous to those involving this compound.
| Reagent Type | Example | Decomposition/Reaction | Typical Conditions |
| Radical Initiator | Azobisisobutyronitrile (AIBN) | Decomposes to form radicals and N₂ gas | Heat (~60-80 °C) or UV light commonorganicchemistry.comuchicago.edu |
| Radical Initiator | Benzoyl Peroxide | Decomposes to form benzoyloxy radicals | Heat |
| Propagating Reagent | Tributyltin hydride (Bu₃SnH) | Provides a hydrogen atom and forms a tin radical | Used with an initiator rsc.org |
| Propagating Reagent | Tributylgermanium hydride (Bu₃GeH) | Alternative to Bu₃SnH with lower toxicity | Used with an initiator rsc.org |
Regioselectivity of Radical Addition to Aromatic Rings
While the previous section described a substitution reaction (dehalogenation), radicals can also add to the π-system of aromatic rings. The regioselectivity of such an addition to a substituted benzene like this compound is determined by the stability of the resulting intermediate, a substituted cyclohexadienyl radical. The position of attack will favor the pathway that leads to the most stabilized radical intermediate.
The benzene ring in this compound is substituted with two electron-withdrawing groups:
Bromo group (-Br): This group exerts a moderate, inductively electron-withdrawing effect and a weaker, resonance electron-donating effect.
Chlorodifluoromethyl group (-C(Cl)F₂): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine and chlorine atoms (a powerful inductive effect). It has no resonance interaction with the ring.
When a radical (R•) adds to the aromatic ring, the unpaired electron of the resulting cyclohexadienyl radical is delocalized over the remaining five sp²-hybridized carbons. The stability of this intermediate is influenced by the substituents. Electron-withdrawing groups tend to destabilize radicals. Therefore, the radical addition will preferentially occur at positions that minimize this destabilization.
Addition of a radical R• to the ring can occur at several positions:
Ortho to both groups (position 2): Addition here places the radical electron density partially on the carbon bearing the -Br group and the carbon bearing the -C(Cl)F₂ group.
Para to the -Br group (position 4): Addition here also delocalizes the radical electron density onto the carbon bearing the -C(Cl)F₂ group.
Ortho to the -Br and meta to the -C(Cl)F₂ group (position 6): Similar to addition at position 2.
Para to the -C(Cl)F₂ group (position 5): Addition here delocalizes the radical onto the carbon bearing the -Br group.
The presence of the strongly electron-withdrawing -C(Cl)F₂ group makes the positions ortho and para to it (positions 2, 4, and 6) electronically disfavored for radical attack, as the resulting cyclohexadienyl radical would have significant radical character on the carbon atom attached to this destabilizing group. Conversely, addition at positions meta to the -C(Cl)F₂ group (positions 1, 3, and 5) is generally more favorable. Given that positions 1 and 3 are already substituted, attack at position 5 becomes a likely outcome. Steric hindrance from the bulky substituents may also play a role, further disfavoring attack at the ortho positions (2 and 6). Therefore, radical addition is most likely to occur at position 5, which is para to the bromo group and meta to the chlorodifluoromethyl group.
Computational Contributions to Reaction Mechanism Understanding
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, including those involving radical species. numberanalytics.com Methods like Density Functional Theory (DFT) and high-level coupled-cluster theories allow for the detailed investigation of potential energy surfaces for reactions. youtube.com These studies provide critical insights that are often difficult to obtain through experimental means alone. nih.gov
For reactions involving this compound, computational studies can provide a wealth of information:
Reaction Energetics: Calculations can determine the energies of reactants, intermediates, transition states, and products. This allows for the prediction of reaction enthalpies and activation energy barriers for different possible pathways. commonorganicchemistry.com For instance, a computational study could compare the energy barrier for the abstraction of the bromine atom versus a hydrogen atom from the ring by a tributyltin radical, confirming the selectivity of the C-Br bond cleavage.
Transition State Analysis: The geometry of transition states can be located and characterized. For example, in a radical addition reaction, computational modeling can identify the transition state structures for addition at each possible position on the aromatic ring. The relative energies of these transition states would provide a quantitative prediction of the reaction's regioselectivity. nih.gov
Intermediate Stability: The stability of radical intermediates, such as the •C₆H₄-C(Cl)F₂ aryl radical or the various possible cyclohexadienyl radical adducts, can be calculated. This information is crucial for understanding reaction selectivity, as lower-energy intermediates are generally formed more readily.
The table below presents hypothetical data from a computational study on the radical addition to this compound, illustrating the type of insights that can be gained.
| Position of Radical Addition | Relative Transition State Energy (kcal/mol) | Relative Intermediate Energy (kcal/mol) | Predicted Major/Minor Product |
| Position 2 (ortho to both) | +3.5 | +2.8 | Minor |
| Position 4 (para to -Br) | +2.9 | +2.1 | Minor |
| Position 5 (para to -C(Cl)F₂) | 0.0 (Reference) | 0.0 (Reference) | Major |
| Position 6 (ortho to -Br) | +3.8 | +3.1 | Minor |
Note: The data in this table is illustrative and represents the expected outcome based on chemical principles, not the result of a specific published study.
Such computational investigations have been successfully applied to a variety of radical reactions, including haloacetal cyclizations and the reactions of phenyl radicals, providing excellent agreement with experimental observations and offering predictive power for new systems. nih.govnih.gov Applying these methods to this compound would offer a deeper, quantitative understanding of its reactivity in radical processes.
Computational and Theoretical Studies of 1 Bromo 3 Chlorodifluoromethyl Benzene
Electronic Structure Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. This method models the electron density to determine the energy and properties of the system, providing a balance between computational cost and accuracy. DFT calculations can elucidate molecular geometry, orbital energies, and charge distributions, which are fundamental to understanding molecular behavior. For 1-bromo-3-(chlorodifluoromethyl)benzene, DFT would be the method of choice to investigate its fundamental electronic characteristics.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. masterorganicchemistry.com Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These are known as the frontier orbitals, and their properties are crucial for determining a molecule's reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net In this compound, the presence of the electron-withdrawing bromo and chlorodifluoromethyl substituents is expected to lower the energies of the frontier orbitals compared to unsubstituted benzene (B151609). The strong inductive effect of the fluorine and chlorine atoms significantly stabilizes these orbitals.
Hypothetical DFT calculations would provide specific energy values for these orbitals.
Interactive Table 1: Hypothetical Frontier Orbital Energies for this compound
The following data are illustrative, based on typical values obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for similarly substituted aromatic compounds.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.85 | Highest Occupied Molecular Orbital; region of electron donation. |
| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital; region of electron acceptance. |
| HOMO-LUMO Gap | 8.65 | Energy difference, indicating high kinetic stability. |
The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. An electrostatic potential (ESP) map is a powerful visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. walisongo.ac.idresearchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netyoutube.com
For this compound, the ESP map would show significant negative potential around the highly electronegative fluorine, chlorine, and bromine atoms. Conversely, the benzene ring would be rendered relatively electron-poor (appearing green or yellow-green) due to the strong electron-withdrawing effects of the substituents. libretexts.org This charge distribution is a direct result of the inductive effects of the halogen atoms.
DFT calculations can also quantify this distribution by calculating the partial atomic charges on each atom.
Interactive Table 2: Hypothetical Partial Atomic Charges for Key Atoms in this compound
This table presents illustrative Mulliken partial charges, which are theoretical estimates of atomic charge distribution. Actual values can vary with the computational method used.
| Atom | Hypothetical Partial Charge (a.u.) | Rationale |
| C (bonded to Br) | +0.15 | Electron density is withdrawn by the attached bromine atom. |
| Br | -0.05 | Electronegative, but less so than F or Cl; withdraws electron density. |
| C (bonded to C(F)₂Cl) | +0.20 | Significant electron withdrawal by the chlorodifluoromethyl group. |
| C (in C(F)₂Cl group) | +0.50 | Highly positive due to bonds with three electronegative halogens. |
| F | -0.25 | Highly electronegative, resulting in a significant partial negative charge. |
| Cl (in C(F)₂Cl group) | -0.18 | Electronegative, leading to a partial negative charge. |
Reactivity Predictions and Substituent Effects
The substituents on a benzene ring profoundly influence its reactivity towards electrophilic substitution. msu.edu They affect both the rate of reaction (activation/deactivation) and the position of the incoming electrophile (orientation). libretexts.org Substituent effects are typically understood through a combination of inductive and resonance effects. libretexts.org
Inductive Effect: This is the withdrawal or donation of electron density through the sigma bonds, based on electronegativity. msu.edu Both the bromo and the chlorodifluoromethyl groups are strongly electron-withdrawing via the inductive effect (-I).
Resonance Effect: This involves the donation or withdrawal of electron density through the pi system. libretexts.org The bromo group can donate a lone pair of electrons into the ring via resonance (+R), but this effect is weaker than its inductive withdrawal. The -C(F)₂Cl group has no significant resonance effect.
The Hammett equation is a classic tool in physical organic chemistry used to create quantitative structure-reactivity relationships (QSRR). It relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives with just two parameters: a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.
For this compound, we would consider the Hammett constants for each group at the meta position (σ_m).
Bromo group: This has a well-established positive σ_m value, indicating it is electron-withdrawing from the meta position.
Chlorodifluoromethyl group: While a specific value may not be widely tabulated, it is known to be a very strong electron-withdrawing group due to the cumulative inductive effect of the three halogen atoms. Therefore, it would possess a large, positive σ_m value.
The combined effect of these two groups makes the aromatic ring significantly deactivated.
Interactive Table 3: Hammett Substituent Constants (σ_m) for Related Groups
This table provides context by showing established Hammett constants for relevant substituents.
| Substituent | Hammett Constant (σ_m) | Electronic Effect |
| -Br | +0.39 | Electron-withdrawing |
| -Cl | +0.37 | Electron-withdrawing |
| -CF₃ | +0.43 | Strongly electron-withdrawing |
| -C(F)₂Cl | ~+0.45 (Estimated) | Very strongly electron-withdrawing |
Frontier Molecular Orbital (FMO) theory provides a powerful model for understanding chemical reactions by focusing on the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org In the case of electrophilic aromatic substitution, the key interaction is between the HOMO of the aromatic ring and the LUMO of the incoming electrophile.
The energy of the HOMO is directly related to the nucleophilicity of the aromatic ring. As established, the electron-withdrawing substituents on this compound lower the energy of its HOMO. This lower HOMO energy results in a poorer energy match with the LUMO of most electrophiles, leading to a larger activation barrier and a slower reaction rate, which is consistent with the ring being deactivated. FMO theory can also be used to predict the regioselectivity of the reaction by examining the distribution of the HOMO on the aromatic ring, as the positions with the largest orbital coefficients are the most likely sites of attack.
Conformational Analysis and Intramolecular Interactions
Conformational analysis examines the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the chlorodifluoromethyl group to the benzene ring.
While this rotation is generally considered to be rapid at room temperature, there may be a small energy barrier. This barrier arises from steric interactions between the atoms of the -C(F)₂Cl group and the adjacent hydrogen atom on the benzene ring. Computational studies, such as a potential energy surface scan using DFT, could precisely map the energy changes during this rotation and identify the most stable (lowest energy) conformation. soton.ac.uk Weak intramolecular interactions, such as dipole-dipole forces between the C-F/C-Cl bonds and the C-Br bond, could also influence the conformational preference.
Interactive Table 4: Hypothetical Conformational Energy Profile
This illustrative data represents a simplified energy profile for the rotation of the C-C(F)₂Cl bond.
| Conformation | Dihedral Angle (H-C-C-Cl) | Relative Energy (kJ/mol) | Description |
| Staggered | 60° | 0.0 | Most stable conformation, minimizing steric interactions. |
| Eclipsed | 0° | 5.2 | Least stable conformation, representing the rotational energy barrier. |
Theoretical Spectroscopy for Advanced Structural Insights (excluding basic identification)
Vibrational Frequency Calculations for Conformational Studies
Theoretical vibrational frequency calculations serve as a powerful tool in computational chemistry to investigate the conformational landscape of a molecule. This method is not only used to predict the infrared and Raman spectra of a compound but also to gain deeper insights into its structural nuances, such as identifying stable conformers and understanding the energy differences between them. The process typically involves the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate the vibrational modes of a molecule at its optimized geometries.
For a molecule like this compound, which possesses a flexible side chain, multiple rotational isomers, or conformers, can exist due to the rotation around the C-C bond connecting the chlorodifluoromethyl group to the benzene ring. Each of these conformers represents a potential energy minimum on the molecule's potential energy surface. Computational methods can be employed to locate these minima and calculate the associated vibrational frequencies for each stable conformer.
The calculated vibrational frequencies are unique to each conformer's three-dimensional structure. By comparing the theoretically predicted spectra for different conformers with experimentally obtained infrared and Raman spectra, it is possible to deduce which conformer or mixture of conformers is present under the experimental conditions. Furthermore, the calculated zero-point vibrational energies (ZPVE) can be used to correct the electronic energies of the conformers, providing a more accurate picture of their relative stabilities.
Therefore, while the theoretical framework for such a study is well-established, the specific application to this compound to provide detailed research findings and data tables on its conformational studies through vibrational frequency calculations cannot be presented at this time due to a lack of available research.
Applications of 1 Bromo 3 Chlorodifluoromethyl Benzene in Advanced Chemical Synthesis
Precursor in the Synthesis of Complex Fluorinated Molecular Scaffolds
The presence of the chlorodifluoromethyl (-CF2Cl) group makes 1-Bromo-3-(chlorodifluoromethyl)benzene a valuable precursor for the introduction of fluorine-containing moieties into organic molecules. Fluorinated compounds often exhibit unique biological and material properties, making their synthesis an area of significant research interest. The development of methodologies for creating these molecules is a key focus in organofluorine chemistry. nih.gov
The bromo-substituent on the aromatic ring serves as a handle for various cross-coupling reactions, allowing for the strategic incorporation of the 3-(chlorodifluoromethyl)phenyl motif into larger, more complex structures. While specific research detailing the direct use of this compound in the synthesis of complex fluorinated scaffolds is not extensively documented in publicly available literature, its reactivity can be inferred from similar halogenated aromatic compounds. For instance, related brominated fluorinated benzenes are widely used in palladium-catalyzed cross-coupling reactions to create new carbon-carbon and carbon-heteroatom bonds.
Table 1: Potential Cross-Coupling Reactions for Scaffold Synthesis
| Reaction Type | Reagents/Catalysts | Potential Product Class |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | Biaryl compounds |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Aryl amines |
| Heck Reaction | Alkenes, Pd catalyst, Base | Substituted alkenes |
These reactions would enable the synthesis of a wide array of complex fluorinated molecules, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.
Building Block for Specialty Chemicals and Fine Chemical Synthesis
This compound serves as a fundamental building block in the synthesis of specialty and fine chemicals. The differential reactivity of the C-Br bond versus the C-Cl bond within the chlorodifluoromethyl group allows for selective chemical transformations. The C-Br bond is more susceptible to cleavage in many catalytic cycles, such as palladium-catalyzed cross-coupling reactions, enabling the targeted formation of new bonds at the 3-position of the benzene (B151609) ring while preserving the -CF2Cl group for potential subsequent modifications.
Research on related asymmetrically halogenated benzenes demonstrates their utility in sequential and site-selective chemical modifications. richmond.edu For example, a similar compound, 1-bromo-3-chlorobenzene, is a known precursor in various synthetic routes. tcichemicals.combldpharm.com The presence of the chlorodifluoromethyl group in the target compound adds another layer of synthetic utility, as this group can influence the electronic properties and reactivity of the molecule.
Table 2: Examples of Specialty Chemicals Derived from Related Halogenated Benzenes
| Starting Material | Reaction | Product Application Area |
|---|---|---|
| 1-Bromo-3-fluorobenzene | Isomerization and purification | Intermediate for medical and agricultural chemicals, liquid crystals. rsc.orggoogle.com |
| 1-Bromo-3,5-dichlorobenzene | Multi-step synthesis | Starting material for dyes and pesticides. researchgate.net |
The synthesis of fine chemicals often requires precise control over reactivity and regioselectivity, and the unique structure of this compound makes it a valuable tool for achieving these goals.
Role in Materials Science: Polymer and Advanced Materials Precursors
In the realm of materials science, fluorinated polymers are highly sought after for their exceptional thermal stability, chemical resistance, and unique surface properties. While direct polymerization of this compound is not a common application, its derivatives can serve as important monomers for the synthesis of advanced polymers.
For instance, a related compound, p-bis-(chlorodifluoromethyl)benzene, has been utilized in condensation copolymerization reactions with bis-phenol A to form novel fluoropolymers with excellent thermal and solubility properties. nih.gov This suggests that derivatives of this compound, after conversion of the bromo group to a suitable functional group for polymerization (e.g., a vinyl or an additional reactive site), could be employed in a similar fashion. The incorporation of the chlorodifluoromethyl group into a polymer backbone can significantly enhance its properties.
Furthermore, trifluoromethyl-substituted styrenes, which can be synthesized from the corresponding bromo(trifluoromethyl)benzenes via a Grignard reaction followed by dehydration, have been polymerized to yield materials with high molecular weights. afinitica.com This synthetic route highlights a potential pathway for converting this compound into a polymerizable monomer.
Table 3: Potential Polymer Precursors from this compound
| Derivative | Potential Polymerization Method | Resulting Polymer Class |
|---|---|---|
| 3-(chlorodifluoromethyl)styrene | Free-radical or controlled radical polymerization | Polystyrene derivative |
The resulting fluorinated polymers could find applications in high-performance coatings, membranes, and electronic materials.
Derivatization for Ligand Synthesis in Catalysis
The development of novel ligands is crucial for advancing the field of catalysis. The unique electronic and steric properties of the 3-(chlorodifluoromethyl)phenyl group make it an attractive substituent for incorporation into ligand structures. This compound can be derivatized to introduce coordinating atoms, such as phosphorus, nitrogen, or sulfur, leading to the formation of new ligands for transition metal catalysts.
The most common approach for this derivatization involves the reaction of the Grignard reagent, formed from this compound, with appropriate electrophiles containing the desired coordinating atom. For example, reaction with chlorodiphenylphosphine (B86185) (Ph2PCl) would yield a phosphine (B1218219) ligand. The synthesis of bidentate phosphine ligands, which are highly effective in many catalytic reactions, often involves the strategic linking of two phosphine-containing aromatic units. richmond.edu
While no specific ligands derived directly from this compound are prominently featured in the literature, the principles of ligand synthesis are well-established. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for synthesizing nitrogen-containing ligands from aryl halides. nih.govwikipedia.org
Table 4: Potential Ligand Structures from this compound
| Ligand Type | Synthetic Precursor | Potential Catalytic Application |
|---|---|---|
| Monodentate Phosphine | 3-(chlorodifluoromethyl)phenyldiphenylphosphine | Cross-coupling reactions |
| Bidentate Phosphine | Bis(3-(chlorodifluoromethyl)phenyl)phosphine | Asymmetric catalysis |
The electronic influence of the chlorodifluoromethyl group can modulate the donor-acceptor properties of the resulting ligand, potentially leading to catalysts with enhanced activity, selectivity, and stability.
Future Research Directions
Development of More Sustainable Synthetic Routes
The pursuit of green chemistry principles is a paramount goal in modern organic synthesis. Future research into 1-Bromo-3-(chlorodifluoromethyl)benzene will likely focus on developing more environmentally benign and efficient synthetic pathways. Current methods for producing halogenated and fluorinated aromatics can sometimes rely on harsh reagents and produce significant waste.
Future research directions will likely involve:
Catalytic Approaches: Investigating novel catalytic systems to replace stoichiometric reagents, thereby reducing waste and improving atom economy. This includes exploring earth-abundant metal catalysts or even metal-free conditions.
Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives such as water, supercritical fluids, or bio-based solvents.
Energy Efficiency: Developing synthetic protocols that operate at lower temperatures and pressures, potentially through photoredox or electrocatalytic methods, to reduce energy consumption.
The overarching goal is to create a synthetic route that is not only high-yielding but also safer, more cost-effective, and has a minimal environmental footprint, aligning with the 12 principles of green chemistry beilstein-journals.org.
Exploration of Novel Reactivity and Unprecedented Transformations
The chemical reactivity of this compound is largely dictated by the carbon-bromine (C-Br) bond and the electronic influence of the chlorodifluoromethyl (-CF2Cl) group. While its participation in standard cross-coupling reactions is expected, future research will aim to uncover more unique and unprecedented transformations.
Key areas for exploration include:
Site-Selective Functionalization: Developing methods to selectively activate other positions on the aromatic ring, despite the directing effects of the existing substituents.
Difunctionalization Reactions: Designing one-pot reactions that modify both the C-Br bond and another site on the molecule, leading to rapid increases in molecular complexity.
Metallaphotoredox Catalysis: Utilizing dual catalytic systems, such as the merger of photoredox and nickel catalysis, to enable novel cross-coupling reactions under mild conditions. Such approaches have been successful for the difluoromethylation of other aryl bromides and could be adapted for this specific compound princeton.edu. Research into palladium-catalyzed reactions of aryl halides also provides a foundation for exploring new transformations nih.govnih.gov.
Unlocking new reaction pathways will expand the utility of this compound as a versatile building block in medicinal and materials chemistry.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules, thereby accelerating experimental discovery. Future research will increasingly leverage advanced computational models to probe the properties of this compound.
Prospective computational studies could include:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum chemistry methods to map out the energy profiles of potential reactions, identifying transition states and intermediates. This can help in optimizing reaction conditions and predicting the feasibility of novel transformations.
Property Prediction: Calculating key physicochemical properties, such as electrostatic potential, lipophilicity, and metabolic stability. Studies on halogen bonding in other substituted halobenzenes demonstrate the utility of such calculations for predicting intermolecular interactions researchgate.netnih.gov.
Virtual Screening: Building computational models to predict the bioactivity or material properties of derivatives that could be synthesized from this compound, guiding synthetic efforts toward molecules with the highest potential.
These in silico studies can provide deep mechanistic insights and guide the design of more efficient and targeted experiments, saving time and resources tqmp.orgcambridgescholars.comacs.orgnih.govnih.gov.
Integration into Flow Chemistry and Automation for Scalable Synthesis
Flow chemistry, or continuous processing, presents numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. mt.comnih.gov The application of this technology to the synthesis of fluorinated organic compounds is a rapidly growing field, given the often hazardous nature of fluorinating reagents beilstein-journals.orgresearchgate.netdurham.ac.uknih.gov.
Future research in this area will focus on:
Developing Continuous Synthesis: Designing and optimizing a complete flow-based synthesis of this compound. This involves adapting existing batch reactions to a continuous format using microreactors or packed-bed reactors.
In-line Purification: Integrating in-line purification techniques, such as immobilized scavengers or liquid-liquid extraction modules, to enable the production of high-purity material directly from the reactor output, minimizing manual work-up durham.ac.ukvapourtec.com.
Automated Optimization: Combining flow reactors with automated systems and real-time analytics (Process Analytical Technology, PAT) to rapidly screen reaction conditions and identify optimal parameters for yield and purity mt.comrsc.org.
The successful integration of flow chemistry will be crucial for producing this compound safely, efficiently, and on a scale sufficient for industrial applications beilstein-journals.orgnih.gov.
Q & A
Q. What are critical safety considerations for handling this compound?
- Methodological Answer : Key precautions include:
- PPE : Nitrile gloves, goggles, and fume hood use to avoid skin/eye contact (H301/H315 hazards) .
- Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent bromine liberation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Q. How to address contradictions in reaction outcomes across catalytic systems?
- Methodological Answer : Discrepancies (e.g., Pd vs. Cu catalysts in cross-couplings) may stem from ligand steric effects or metal leaching. Systematic screening (DoE methodology) identifies optimal conditions. For example, Xantphos ligands with Pd(OAc)₂ improve selectivity for biaryl products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
